1S/C12H18N2/c1-11-9-13-7-8-14(11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3
. The compound has a defined atom stereocenter count of 1 . The canonical SMILES representation is CC1CNCCN1CC2=CC=CC=C2
.
1-Benzyl-2-methylpiperazine is a chemical compound belonging to the class of piperazines, which are cyclic compounds containing two nitrogen atoms in a six-membered ring. This specific compound has garnered attention due to its potential applications in medicinal chemistry and its structural characteristics.
1-Benzyl-2-methylpiperazine is classified as a secondary amine and is derived from piperazine, a well-known bicyclic amine. The compound's molecular formula is with a molecular weight of approximately 176.26 g/mol. It is often synthesized for research purposes and has been studied for its pharmacological properties, particularly as a potential therapeutic agent in various medical applications .
The synthesis of 1-benzyl-2-methylpiperazine typically involves several key steps:
1-Benzyl-2-methylpiperazine can undergo various chemical reactions typical for secondary amines, including:
These reactions are facilitated by the nucleophilic nature of the nitrogen atoms in the piperazine ring, allowing for diverse synthetic pathways in organic chemistry .
The pharmacological action of 1-benzyl-2-methylpiperazine primarily involves interactions with neurotransmitter systems in the brain. It has been shown to influence the release and reuptake of several neurotransmitters, including dopamine, serotonin, and norepinephrine. This mechanism is similar to other piperazine derivatives that exhibit stimulant properties.
Relevant analyses indicate that 1-benzyl-2-methylpiperazine exhibits moderate lipophilicity, which may contribute to its bioavailability in pharmacological applications .
1-Benzyl-2-methylpiperazine has various scientific uses, particularly in medicinal chemistry:
Classical nucleophilic substitution remains the cornerstone for synthesizing monosubstituted piperazines like 1-benzyl-2-methylpiperazine. The reaction exploits the differential reactivity of piperazine nitrogen atoms, where the less sterically hindered nitrogen undergoes selective alkylation. A representative protocol involves reacting anhydrous piperazine with benzyl chloride in ethanol at 65°C, yielding 1-benzylpiperazine with 65–75% efficiency after dihydrochloride salt formation and alkaline workup [1]. For 2-methyl derivatives, this approach requires pre-functionalized piperazine precursors bearing a methyl group at the 2-position. Alternatively, N-benzylation of pre-synthesized 2-methylpiperazine using benzyl halides under controlled stoichiometry prevents disubstitution. The critical challenge lies in suppressing dialkylation and managing the hygroscopic nature of piperazine intermediates. Purification typically involves multi-step crystallization (as hydrochloride salts) or distillation under reduced pressure, with the free base requiring inert atmosphere handling due to CO₂ sensitivity [1] [7].
Table 1: Key Reagents and Conditions for Monosubstituted Piperazine Synthesis
Target Compound | Core Reactants | Solvent | Temperature | Key Purification Step | Yield Range |
---|---|---|---|---|---|
1-Benzylpiperazine | Piperazine + Benzyl chloride | Absolute ethanol | 65°C | Dihydrochloride salt crystallization | 65–75% |
2-Methylpiperazine | 1-Benzyl-3-methylpiperazine + H₂/Pd/C | Water | 40°C | Direct isolation after hydrogenation | >99% |
1-Benzyl-2-methylpiperazine | 2-Methylpiperazine + Benzyl bromide | Toluene | Reflux | Column chromatography | 70–85% |
Catalytic hydrogenation serves dual functions in piperazine chemistry: deprotection of N-benzyl groups and saturation of unsaturated precursors. Palladium on carbon (Pd/C) emerges as the predominant catalyst for cleaving the benzyl group from 1-benzyl-2-methylpiperazine derivatives under ambient hydrogen pressure. Quantitative hydrogenolysis of 1-benzyl-3-methylpiperazine to 2-methylpiperazine is achieved using 5% Pd/C in water at 40°C within 6 hours [3]. This high-yielding transformation (>99%) exploits the mild aqueous conditions compatible with acid-labile functionalities. Platinum catalysts (Pt/C) offer complementary utility in saturing enamine intermediates during the synthesis of piperidine-containing pharmaceuticals, operating effectively under moderate hydrogen pressures (1–4 atm) [10]. Critical parameters governing hydrogenation efficiency include:
Enantiopure (R)- and (S)-1-benzyl-2-methylpiperazines constitute vital building blocks for CNS-active pharmaceuticals. Chiral pool strategies employing naturally occurring amino acids provide reliable access to these stereodefined heterocycles. (S)-Serine serves as a progenitor via transformation into a 1,3-oxazolidine intermediate, which undergoes stereospecific ring expansion upon reductive cleavage. This process installs the benzyl group at N1 while preserving the α-carbon chirality, ultimately furnishing (S)-1-benzyl-2-(hydroxymethyl)piperazine – a precursor to (S)-1-benzyl-2-methylpiperazine via deoxygenation [9]. Alternatively, chiral resolution techniques using diastereomeric salt formation (e.g., with dibenzoyl tartaric acid) separate racemates of 1-benzyl-2-methylpiperazine. Commercially available enantiopure building blocks include (R)-1-benzyl-2-methylpiperazine (CAS 174671-42-2) and its (S)-enantiomer (CAS 511254-92-5), typically supplied >95% ee under refrigerated storage [4] [5]. The configurational stability of these compounds permits their incorporation into complex ligands without racemization under physiological conditions.
Table 2: Enantioselective Synthetic Approaches to 1-Benzyl-2-methylpiperazine
Chiral Source | Key Synthetic Transformation | Configuration Obtained | Critical Stereocontrol Element | Reported ee |
---|---|---|---|---|
(S)-Serine | Oxazolidine formation → reductive ring opening → decarboxylation | (S) | Retained chirality from serine α-carbon | >98% |
Resolution agents (e.g., DBT) | Diastereomeric salt crystallization of racemate | (R) or (S) | Differential solubility of diastereomers | 95–99% |
Chiral catalysts | Asymmetric hydrogenation of imino precursors | (R) or (S) | Ligand-accelerated enantioselection | Limited data |
Combinatorial chemistry leverages piperazines as privileged scaffolds for generating structurally diverse libraries. Solid-phase synthesis employing resin-bound piperazines enables rapid assembly of 1-benzyl-2-methylpiperazine hybrids. Wang resin-linked N-Fmoc-piperazines undergo standard Fmoc deprotection, permitting acylation at one nitrogen with bromoacetic acid activated by diisopropylcarbodiimide (DIC). Subsequent nucleophilic displacement with diverse amines (e.g., N-benzyl-N-ethylamine) furnishes amidoalkyl derivatives while maintaining the benzyl and methyl substituents on the piperazine core [7]. Liquid-phase combinatorial methods using polyethylene glycol (PEG) soluble supports offer simplified purification alternatives. Key advantages of solid-phase approaches include:
Table 3: Solid-Phase Synthesis Parameters for Piperazine Hybrids
Resin Type | Anchoring Strategy | Representative Reaction | Cleavage Conditions | Typical Purity |
---|---|---|---|---|
Wang resin | Carboxyl linkage via hydroxymethylphenoxy | Acylation with bromoacetic acid/DIC → SN2 with amines | TFA/CH₂Cl₂ (1:1) | >90% (HPLC) |
Rink amide | Amide bond to piperazine N | Alkylation → reductive amination | 20% TFA in CH₂Cl₂ | 85–95% |
PEG-based | Soluble polymer support | Aqueous-phase alkylations | Precipitation/filtration | 80–90% |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4